Methyl 4-amino-2-ethoxybenzoate

Description

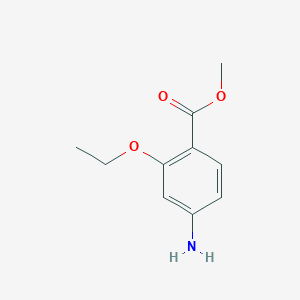

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-9-6-7(11)4-5-8(9)10(12)13-2/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWWPNQVVNPGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-amino-2-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2-ethoxybenzoate is an aromatic ester that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both an amine and an ethoxy group on the benzene ring, makes it a versatile intermediate in the preparation of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role in the development of pharmaceutical agents and diagnostic assays.

Physicochemical Properties

This compound is a grayish-brown crystalline powder with no odor.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2486-55-7 | [2][3] |

| Molecular Formula | C₁₀H₁₃NO₃ | [3] |

| Molecular Weight | 195.22 g/mol | [3] |

| Melting Point | 99-101 °C (with decomposition) | [1] |

| Appearance | Grayish-brown crystalline powder | [1] |

| Purity | ≥98% | [3] |

| Storage | Sealed in dry, 2-8°C | [2][3] |

| SMILES | O=C(OC)C1=CC=C(N)C=C1OCC | [3] |

Spectroscopic Data

Ultraviolet (UV) Spectroscopy

In methanol, this compound exhibits absorption maxima between 208-212 nm, 232-236 nm, 277-281 nm, and 300-304 nm. Minima are observed between 222-226 nm, 250-254 nm, and 287-291 nm.[1]

Infrared (IR) Spectroscopy

-

N-H stretching: ~3400-3200 cm⁻¹ (for the primary amine)

-

C=O stretching (ester): ~1720-1680 cm⁻¹

-

C-O stretching (ester and ether): ~1300-1000 cm⁻¹

-

Aromatic C=C stretching: ~1600-1450 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for this compound are provided below. Actual values may vary depending on the solvent and experimental conditions.

Predicted ¹H NMR:

-

Ethoxy group (CH₃): ~1.4 ppm (triplet)

-

Ethoxy group (CH₂): ~4.0 ppm (quartet)

-

Methoxy group (CH₃): ~3.8 ppm (singlet)

-

Amino group (NH₂): Broad singlet, chemical shift can vary

-

Aromatic protons: ~6.2-7.8 ppm (multiplets)

Predicted ¹³C NMR:

-

Ethoxy group (CH₃): ~15 ppm

-

Ethoxy group (CH₂): ~64 ppm

-

Methoxy group (CH₃): ~52 ppm

-

Aromatic carbons: ~100-155 ppm

-

Ester carbonyl carbon: ~167 ppm

Mass Spectrometry

The fragmentation pattern of this compound in mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 195. Key fragmentation would likely involve the loss of the methoxy group (-OCH₃, m/z 164) or the ethoxy group (-OC₂H₅, m/z 150).

Synthesis

A common and efficient method for the synthesis of this compound involves the Williamson ether synthesis.

Experimental Protocol: Synthesis from Methyl 4-amino-2-hydroxybenzoate[4]

Materials:

-

Methyl 4-amino-2-hydroxybenzoate (1 equivalent)

-

Ethyl iodide (EtI) (1 equivalent)

-

Cesium carbonate (Cs₂CO₃) (1.2 equivalents)

-

Dimethylformamide (DMF)

-

Water

-

Extraction solvent (e.g., ethyl acetate)

Procedure:

-

Dissolve Methyl 4-amino-2-hydroxybenzoate and ethyl iodide in DMF.

-

Add cesium carbonate to the solution.

-

Stir the mixture at 25°C for 2 hours.

-

Pour the reaction mixture into water.

-

Extract the aqueous mixture with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Applications

This compound is a key intermediate in the synthesis of pharmaceuticals and is utilized in the development of immunoassays.

Intermediate in the Synthesis of SSTR5 Antagonists

This compound serves as a starting material in the multi-step synthesis of novel somatostatin subtype 5 (SSTR5) antagonists.[4] These antagonists are being investigated for the treatment of metabolic disorders such as type 2 diabetes. The synthesis involves the chemical modification of the amino and ester functionalities of the molecule to build the final complex structure of the antagonist.

Hapten in Immunoassays for Ethopabate

This compound is used as a hapten in the development of indirect competitive enzyme-linked immunosorbent assays (ic-ELISA) for the detection of the coccidiostat drug Ethopabate in food products like chicken.[5] As a hapten, it is a small molecule that can elicit an immune response only when attached to a large carrier protein.

Materials:

-

This compound (MAE)

-

0.1 mol/L Hydrochloric acid (HCl)

-

0.5 mmol/L Sodium nitrite (NaNO₂)

-

1 mmol/L Hydrochloric acid (HCl)

-

Ammonium sulfamate solution

-

Carrier protein (e.g., Bovine Serum Albumin - BSA, or Ovalbumin - OVA)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Dissolve 10 mg of MAE in 1 mL of 0.1 mol/L HCl.

-

Add 1 mL of 0.5 mmol/L NaNO₂ dropwise and stir for 2 hours at 4°C to form the diazonium salt.

-

Adjust the pH of the mixture to 1.0 with 1 mmol/L HCl.

-

Stop the reaction by adding ammonium sulfamate solution.

-

Readjust the pH to 7.5 with NaOH solution.

-

Add the diazo derivative solution dropwise to a PBS solution containing the carrier protein (BSA or OVA).

-

The resulting conjugate can then be used to immunize animals to produce antibodies for the ELISA.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from suppliers and related compounds suggest the following precautions:

-

Hazard Statements: May cause skin and eye irritation.[2]

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF ON SKIN: Wash with plenty of soap and water.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store in a dry place at 2-8°C.[2][3]

It is recommended to handle this compound in a fume hood using appropriate personal protective equipment (PPE). For detailed safety information, consult the material safety data sheet provided by the supplier.

Conclusion

This compound is a key chemical intermediate with significant applications in pharmaceutical research and development, as well as in the creation of diagnostic tools. Its utility in the synthesis of SSTR5 antagonists highlights its potential in the development of new therapeutics for metabolic diseases. Furthermore, its role as a hapten in immunoassays demonstrates its importance in food safety and quality control. This guide provides essential technical information to aid researchers and professionals in the effective and safe use of this versatile compound.

References

An In-depth Technical Guide to Methyl 4-amino-2-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2-ethoxybenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring an aminobenzoate core with an ethoxy substitution, suggests possible roles as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with detailed experimental protocols, and an exploration of its potential biological significance based on structurally related compounds. All quantitative data is presented in structured tables, and key processes are visualized using diagrams in the DOT language.

Chemical and Physical Properties

| Property | Value | Source/Basis |

| Molecular Formula | C₁₀H₁₃NO₃ | Calculated |

| Molecular Weight | 195.21 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Analogy to similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. | General solubility of similar esters |

Proposed Synthesis

A direct, documented synthesis for this compound is not currently published. However, a plausible multi-step synthetic pathway can be proposed based on established organic chemistry reactions and syntheses of structurally similar molecules. The proposed route starts from the readily available 4-amino-2-hydroxybenzoic acid.

Overall Synthetic Scheme

An In-depth Technical Guide to Methyl 4-amino-2-ethoxybenzoate: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2-ethoxybenzoate is a chemical compound with limited publicly available data. This guide provides a comprehensive overview of its known structural and physical properties. Due to the scarcity of direct experimental protocols and biological studies, this document also presents a proposed synthesis pathway based on the manufacturing of its closely related and commercially significant parent compound, Ethopabate. Furthermore, the known biological activity of Ethopabate is discussed to provide context for the potential applications of this chemical scaffold.

Chemical Structure and Identification

This compound is a substituted aromatic ester. The structure consists of a benzene ring substituted with a methyl ester group, an amino group, and an ethoxy group at positions 1, 4, and 2, respectively.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 2486-55-7 | [2][3][4] |

| Molecular Formula | C₁₀H₁₃NO₃ | [2][3][4] |

| Molecular Weight | 195.22 g/mol | [2][3][4] |

| SMILES | O=C(OC)C1=CC=C(N)C=C1OCC | [2][3][5] |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Physical State | Solid (predicted) | |

| Purity | ≥98% | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [2][3][4] |

| Solubility | Freely soluble in chloroform, soluble in methanol or ethanol, very slightly soluble in ether, and practically insoluble in water (inferred from Ethopabate) | [6] |

Note: Solubility data is inferred from the parent compound, Ethopabate, and may not accurately represent the properties of this compound.

Spectroscopic Data

No experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in publicly accessible databases. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be derived from the synthesis of Ethopabate (Methyl 4-acetamido-2-ethoxybenzoate)[7]. This compound is a known impurity of Ethopabate[5]. The proposed synthesis involves the deacetylation of Ethopabate.

Proposed Experimental Protocol: Deacetylation of Ethopabate

This protocol describes a general method for the acid-catalyzed deacetylation of an acetamido group to an amino group.

Materials:

-

Ethopabate (Methyl 4-acetamido-2-ethoxybenzoate)

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Sodium hydroxide solution (e.g., 2M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethopabate in ethanol.

-

Acid Hydrolysis: Slowly add concentrated hydrochloric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Neutralization: After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature. Carefully neutralize the acidic solution by the dropwise addition of a sodium hydroxide solution until the pH is approximately 7-8.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volumes).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.

Diagram of Proposed Synthesis Workflow:

Figure 2: Proposed synthesis workflow for this compound.

Biological Activity and Applications in Drug Development

There is no direct information available regarding the biological activity or signaling pathways associated with this compound. However, its parent compound, Ethopabate, is an established antiparasitic agent used in veterinary medicine, specifically as a coccidiostat in poultry[6][8][9].

Ethopabate functions as an inhibitor of folate metabolism in parasites[10]. It is often used in combination with other anticoccidial drugs, such as amprolium, to enhance efficacy against various species of Eimeria, the causative agent of coccidiosis[9][11]. The mechanism of action involves targeting a different metabolic pathway than amprolium, leading to a synergistic effect[9].

Given that this compound is a close structural analog and a known impurity of Ethopabate, it is plausible that it may exhibit some level of anticoccidial activity or could serve as a scaffold for the development of new antiparasitic agents. However, without experimental data, this remains speculative.

Signaling Pathway Context (Inferred from Ethopabate's Mechanism):

While a specific signaling pathway is not directly modulated in a conventional sense, the action of Ethopabate can be understood within the broader context of metabolic pathways.

Figure 3: Simplified diagram of Ethopabate's inhibitory action on the folate synthesis pathway.

Conclusion

This compound is a compound for which detailed scientific literature is sparse. This guide has consolidated the available identification and basic property data. A feasible synthesis route has been proposed based on the chemistry of its N-acetylated analog, Ethopabate. While the specific biological profile of this compound remains uncharacterized, the known antiparasitic activity of Ethopabate suggests a potential area for future investigation for this class of compounds. Further research is necessary to fully elucidate the physicochemical properties, spectroscopic characteristics, and biological functions of this molecule.

References

- 1. veeprho.com [veeprho.com]

- 2. chemscene.com [chemscene.com]

- 3. 2486-55-7|this compound|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Ethopabate Impurity 1 | 2486-55-7 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 6. Ethopabate - Wikipedia [en.wikipedia.org]

- 7. Ethopabate synthesis - chemicalbook [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Coccidiosis Chickens, Poultry, Coccidiostat Powder Feed Additive [iahp.com.au]

- 10. Ethopabate | C12H15NO4 | CID 6034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. guidechem.com [guidechem.com]

An In-Depth Technical Guide to Methyl 4-amino-2-alkoxybenzoates for Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-amino-2-ethoxybenzoate and its closely related, extensively studied analog, Methyl 4-amino-2-methoxybenzoate. While information on the ethoxy derivative is limited, the data presented for the methoxy analog serves as a valuable reference for researchers in medicinal chemistry and drug development due to their structural similarity. This document covers the physicochemical properties, synthesis protocols, and biological significance of these compounds.

Physicochemical Data and Structural Comparison

The primary difference between the two molecules lies in the alkyl group of the alkoxy substituent at the C2 position of the benzene ring (ethoxy vs. methoxy). This minor structural change results in a difference in molecular weight and can influence physicochemical properties such as solubility, lipophilicity, and metabolic stability.

A summary of the key quantitative data is presented below. Data for this compound is calculated, as experimental values are not widely published. In contrast, Methyl 4-amino-2-methoxybenzoate is a well-documented chemical intermediate.

| Property | This compound | Methyl 4-amino-2-methoxybenzoate |

| Molecular Formula | C₁₀H₁₃NO₃ | C₉H₁₁NO₃[1][2] |

| Molecular Weight | 195.22 g/mol (Calculated) | 181.19 g/mol [1][2][3] |

| CAS Number | Not Available | 27492-84-8[1][2][3] |

| IUPAC Name | This compound | Methyl 4-amino-2-methoxybenzoate |

| Synonyms | Not Available | 4-Amino-2-methoxybenzoic Acid Methyl Ester, Methyl 4-Amino-o-anisate |

| Melting Point | Not Available | 155-159 °C[4] |

| Form | Not Available | Solid[4] |

Synthesis of Methyl 4-amino-2-methoxybenzoate: An Experimental Protocol

Methyl 4-amino-2-methoxybenzoate is a crucial building block in the synthesis of various pharmaceutical agents.[3] One common and effective method for its preparation is the catalytic hydrogenation of its nitro precursor, Methyl 2-methoxy-4-nitrobenzoate.

Objective: To synthesize Methyl 4-amino-2-methoxybenzoate by reducing the nitro group of Methyl 2-methoxy-4-nitrobenzoate.

Materials:

-

Methyl 2-methoxy-4-nitrobenzoate

-

Methanol (MeOH)

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate

-

Rotary evaporator

-

Hydrogenation apparatus

Procedure:

-

A solution of Methyl 2-methoxy-4-nitrobenzoate (e.g., 10.0 g, 0.047 mol) is prepared in methanol (100 mL) within a suitable pressure vessel (autoclave).[5]

-

10% Palladium on carbon (e.g., 4.0 g, 10% w/w) is carefully added to the solution under a nitrogen atmosphere to prevent premature reaction.[5]

-

The vessel is sealed and purged with nitrogen, then placed under hydrogen gas pressure (e.g., 45 psi).[5]

-

The reaction mixture is stirred vigorously at room temperature for approximately 12 hours.[5]

-

Reaction completion can be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the hydrogen pressure is carefully released, and the vessel is purged again with nitrogen.

-

The reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst. The pad is washed with an excess of ethyl acetate to ensure all product is collected.[5]

-

The combined filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvents.[5]

-

The resulting solid is the desired product, Methyl 4-amino-2-methoxybenzoate, which can be further purified by recrystallization if necessary.

This protocol typically yields a product with high purity (e.g., 97-99% yield).[5]

Experimental Workflow: Synthesis Visualization

The following diagram illustrates the key steps in the synthesis of Methyl 4-amino-2-methoxybenzoate from its nitro precursor.

Biological Significance and Role in Signaling Pathways

Methyl 4-amino-2-methoxybenzoate is not typically used as a therapeutic agent itself but serves as a vital intermediate in the synthesis of more complex, biologically active molecules. Its functional groups—an amine, a methoxy group, and a methyl ester—allow for diverse chemical modifications.[3]

Role as a Pharmaceutical Intermediate:

-

Kinase Inhibitors: The compound is a crucial precursor for synthesizing multi-kinase inhibitors used in cancer therapy, such as Lenvatinib.[3] Kinase inhibitors are designed to block enzymes that are essential for cell signaling and proliferation.

-

Antiemetic Drugs: It is an established intermediate in the production of Metoclopramide, a medication used to treat nausea and vomiting.[3]

-

5-HT4 Receptor Ligands: Derivatives have been developed as potent agonists and antagonists for the 5-HT4 receptor, which is a target for various gastrointestinal disorders.[3]

Inhibition of Signaling Pathways: Derivatives synthesized from Methyl 4-amino-2-methoxybenzoate have been shown to inhibit critical cellular signaling pathways implicated in cancer.

-

Hedgehog (Hh) Signaling Pathway: Novel 2-methoxybenzamide derivatives have been developed as potent inhibitors of the Hedgehog signaling pathway.[6] This pathway is crucial for embryonic development and its aberrant activation is linked to several cancers. These inhibitors target the Smoothened (Smo) receptor, a key component of the pathway.[6]

-

Raf-1/MAPK/ERK Pathway: Other derivatives, particularly those developed as selective estrogen receptor modulators, have been found to inhibit the Raf-1/MAPK/ERK signal transduction pathway.[7] This pathway is a central regulator of cell proliferation, and its inhibition can halt the growth of cancer cells.[7]

Signaling Pathway Diagram: Hedgehog Pathway Inhibition

The diagram below provides a simplified representation of how a drug derivative, originating from a Methyl 4-amino-2-methoxybenzoate scaffold, can inhibit the Hedgehog signaling pathway by targeting the Smoothened receptor.

References

- 1. scbt.com [scbt.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Methyl 4-amino-2-methoxybenzoate | 27492-84-8 | Benchchem [benchchem.com]

- 4. 2-甲氧基-4-氨基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Methyl 4-amino-2-ethoxybenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The scaffold of Methyl 4-amino-2-ethoxybenzoate and its related structures, including the widely recognized anesthetic benzocaine, has emerged as a versatile platform in medicinal chemistry. This technical guide delves into the diverse biological activities exhibited by derivatives of this core structure, presenting a comprehensive overview of their anticancer, antimicrobial, and enzyme-inhibiting properties. The information herein is curated to provide researchers and drug development professionals with a detailed understanding of the therapeutic potential harbored within this chemical class, supported by quantitative data, experimental methodologies, and visual representations of key biological pathways.

Anticancer Activity: A Multi-pronged Approach to Combat Malignancy

Derivatives of the Methyl 4-aminobenzoate scaffold have demonstrated significant promise as anticancer agents, operating through various mechanisms of action.

Selective Estrogen Receptor Modulation and Kinase Inhibition:

A notable class of derivatives, Methyl 4-[2-(cyclized amino)ethoxy]benzoates, have been identified as potent tumor suppressors. These compounds function as selective estrogen receptor modulators (SERMs), exhibiting antiproliferative effects, particularly in breast cancer cell lines such as MCF-7. Their mechanism of action involves the inhibition of the Raf-1/MAPK/ERK signal transduction pathway, a critical cascade in cell proliferation and survival.[1] Certain derivatives have shown remarkable potency, with activities ranging from the picomolar to low nanomolar range.[1]

Microtubule Affinity Regulating Kinase 4 (MARK4) Inhibition:

Hydrazone derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been identified as novel inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a Ser/Thr kinase implicated in cancer.[2] Two standout hydrazone derivatives, H4 and H19, have demonstrated excellent inhibitory activity in the nanomolar range and have shown selective growth inhibition of MCF-7 and A549 cancer cells.[2] These compounds were found to induce apoptosis and inhibit the clonogenic potential of cancer cells.[2]

Dual Pathway Inhibition with Ursolic Acid Conjugates:

Novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have been synthesized and evaluated for their anticancer activities against a panel of cancer cell lines.[3] One derivative, compound 7b, exhibited potent cytotoxic activity against MCF-7 and HeLa cells with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively, while showing significantly lower toxicity to normal human hepatocytes.[3] Mechanistic studies revealed that this compound suppresses both the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, leading to the induction of apoptosis.[3]

Quantitative Anticancer Data Summary

| Compound Class | Target Cell Line(s) | Activity Metric | Value | Reference |

| Hydrazone Derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide (H4) | MCF-7 | IC50 | 27.39 μM | [2] |

| Hydrazone Derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide (H19) | MCF-7 | IC50 | 34.37 μM | [2] |

| Hydrazone Derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide (H4) | A549 | IC50 | 45.24 μM | [2] |

| Hydrazone Derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide (H19) | A549 | IC50 | 61.50 μM | [2] |

| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (7b) | MCF-7 | IC50 | 0.48 ± 0.11 μM | [3] |

| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (7b) | HeLa | IC50 | 0.74 ± 0.13 μM | [3] |

Antimicrobial Activity: Combating Pathogenic Microbes

The versatility of the 4-aminobenzoate scaffold extends to the development of antimicrobial agents.

Inhibition of Bacterial and Fungal Growth:

A series of imides and Schiff bases derived from ethyl-4-aminobenzoate have been synthesized and screened for their antimicrobial activity. These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species.[4][5] Notably, some of these derivatives displayed moderate to potent antibacterial and slight to moderate antifungal activities.[4][5]

Furthermore, Schiff bases derived directly from 4-aminobenzoic acid have demonstrated significant antimicrobial properties. These compounds have shown inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 15.62 µM, and also exhibited potent broad-spectrum antifungal properties with MICs of ≥ 7.81 µM.[6][7]

Quantitative Antimicrobial Data Summary

| Compound Class | Target Organism(s) | Activity Metric | Value | Reference |

| Schiff bases of 4-aminobenzoic acid | Methicillin-resistant Staphylococcus aureus | MIC | from 15.62 µM | [6][7] |

| Schiff bases of 4-aminobenzoic acid | Fungi | MIC | ≥ 7.81 µM | [6][7] |

Enzyme Inhibition: Targeting Key Cellular Processes

Derivatives of Methyl 4-aminobenzoate have also been investigated as inhibitors of crucial enzymes involved in cellular defense and detoxification.

Inhibition of Glutathione Reductase and Glutathione S-Transferase:

In a study exploring the structure-activity relationship of Methyl 4-aminobenzoate derivatives, their inhibitory effects on glutathione reductase (GR) and glutathione S-transferase (GST) were examined.[8] These enzymes are vital for maintaining the cellular redox balance and detoxifying xenobiotics. The study identified that methyl 4-amino-3-bromo-5-fluorobenzoate was a potent inhibitor of GR with a Ki value of 0.325±0.012 μM.[8] In contrast, methyl 4-amino-2-nitrobenzoate was found to be a stronger inhibitor of GST with a Ki value of 92.41±22.26 μM.[8]

Quantitative Enzyme Inhibition Data Summary

| Compound | Target Enzyme | Activity Metric | Value | Reference |

| Methyl 4-amino-3-bromo-5-fluorobenzoate | Glutathione Reductase (GR) | Ki | 0.325±0.012 μM | [8] |

| Methyl 4-amino-2-nitrobenzoate | Glutathione S-transferase (GST) | Ki | 92.41±22.26 μM | [8] |

Experimental Protocols and Methodologies

A generalized overview of the experimental procedures employed in the synthesis and biological evaluation of these derivatives is provided below. For specific details, readers are encouraged to consult the cited literature.

General Synthesis of Schiff Base Derivatives of 4-Aminobenzoic Acid:

A common method for the synthesis of Schiff bases involves the condensation reaction between 4-aminobenzoic acid or its esters and various aromatic aldehydes.[6][7]

-

Reactant Preparation: Equimolar amounts of 4-aminobenzoic acid (or its ester) and the desired aromatic aldehyde are dissolved in a suitable solvent, often ethanol or methanol.

-

Catalysis: A catalytic amount of an acid, such as glacial acetic acid, is typically added to facilitate the reaction.

-

Reaction: The mixture is refluxed for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the pure Schiff base derivative.

-

Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.[6][7]

In Vitro Anticancer Activity Assay (MTT Assay):

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]

-

Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is often determined using the broth microdilution method.[4][5]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the biological activities of these compounds, the following diagrams illustrate key signaling pathways and a general experimental workflow.

Caption: Key anticancer signaling pathways targeted by Methyl 4-aminobenzoate derivatives.

Caption: General experimental workflow for the development of bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 4-amino-2-ethoxybenzoate: A Versatile Scaffold for Anticancer Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2-ethoxybenzoate has emerged as a valuable and versatile building block in medicinal chemistry, particularly in the development of novel anticancer agents. Its unique structural features, including a reactive amino group and an ethoxy moiety, provide a facile platform for the synthesis of diverse molecular architectures with significant therapeutic potential. This technical guide explores the core utility of this compound, with a primary focus on its role as a key intermediate in the synthesis of potent Selective Estrogen Receptor Modulators (SERMs). We will delve into the synthetic methodologies, biological activities, and mechanisms of action of its derivatives, providing researchers with a comprehensive understanding of its application in modern drug discovery.

Introduction: The Significance of the Aminobenzoate Scaffold

The aminobenzoate core is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds. The strategic placement of amino and ester functionalities allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of an ethoxy group at the 2-position of the methyl 4-aminobenzoate structure further enhances its utility, providing an additional vector for structural diversification and interaction with biological targets. This guide will focus on the application of this specific building block in the development of targeted anticancer therapies.

Core Application: A Key Intermediate for Selective Estrogen Receptor Modulators (SERMs)

A significant application of this compound derivatives is in the synthesis of Selective Estrogen Receptor Modulators (SERMs). SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity. In breast cancer, which is often hormone-receptor-positive, SERMs that act as estrogen receptor antagonists in breast tissue are crucial for therapy.

Derivatives of this compound, particularly those incorporating a cyclized aminoethoxy side chain, have been identified as key intermediates in the development of novel SERMs with potent antiproliferative activity against breast cancer cells.[1][2]

Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters

The synthesis of these key SERM intermediates typically starts from a readily available precursor, methyl 4-hydroxybenzoate. The following experimental protocol is a generalized representation based on published literature.[2]

General Experimental Protocol

Objective: To synthesize methyl 4-[2-(cyclized amino)ethoxy]benzoate esters.

Starting Material: Methyl 4-hydroxybenzoate

Key Reagents:

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N-(2-chloroethyl)amine hydrochlorides (e.g., N-(2-chloroethyl)pyrrolidine hydrochloride, N-(2-chloroethyl)piperidine hydrochloride)

Procedure:

-

A mixture of anhydrous DMF and finely ground anhydrous K₂CO₃ is prepared in a reaction vessel.

-

Methyl 4-hydroxybenzoate is added to the mixture and heated to 100°C.

-

The appropriate N-(2-chloroethyl)amine hydrochloride is added portion-wise to the heated mixture.

-

The reaction is allowed to proceed at 100°C for approximately 1.5 hours.

-

After completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure to remove the DMF, yielding a crude residue.

-

The solid residue from filtration is dissolved in water and extracted with ethyl acetate.

-

The crude residue from the filtrate is dissolved in the ethyl acetate extracts.

-

The combined organic layer is washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

-

The final product is purified by column chromatography on silica gel.

Experimental Workflow Diagram

Biological Activity and Mechanism of Action

Derivatives of this compound have been investigated for their potential as anticancer agents, particularly as SERMs. These compounds have demonstrated significant antiproliferative activity against hormone-responsive breast cancer cell lines.

Antiproliferative Activity

Coumarin-based SERMs synthesized from methyl 4-[2-(cyclized amino)ethoxy]benzoate intermediates have shown exceptionally high potency. In vitro studies on MCF-7 breast cancer cell lines have reported antiproliferative activities in the low nanomolar to even picomolar range.[3]

Table 1: Antiproliferative Activity of Representative Coumarin-Based SERMs

| Compound ID | Description | Cell Line | IC₅₀ (nM) |

| 3DQ-1a | Coumarin-based ERα antagonist | MCF-7 | 1.2 |

| 3DQ-1b | Coumarin-based ERα antagonist | MCF-7 | 0.8 |

| 3DQ-2a | Coumarin-based ERα antagonist | MCF-7 | 3.5 |

| 3DQ-2b | Coumarin-based ERα antagonist | MCF-7 | 2.1 |

| 3DQ-3b | Coumarin-based ERα antagonist | MCF-7 | 0.5 |

Data extracted from studies on coumarin-based ERα antagonists derived from related intermediates.

Mechanism of Action: Inhibition of the Raf-1/MAPK/ERK Pathway

The anticancer effects of these SERM derivatives are attributed to their ability to antagonize the estrogen receptor α (ERα). Furthermore, their mechanism of action has been linked to the inhibition of the Raf-1/MAPK/ERK signal transduction pathway.[3] This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, including breast cancer.

By inhibiting this pathway, the SERM derivatives can effectively halt the cell cycle and induce apoptosis in cancer cells.

Raf-1/MAPK/ERK Signaling Pathway Diagram

Future Perspectives and Conclusion

This compound and its derivatives represent a promising platform for the development of novel anticancer therapeutics. The demonstrated high potency of SERMs derived from this scaffold highlights its potential in generating drug candidates with superior efficacy. Future research directions could explore the diversification of the cyclized amino moiety and the aromatic core to further optimize activity and selectivity. Additionally, the application of this building block in the synthesis of inhibitors for other key cancer targets, such as kinases, warrants further investigation.

References

The Pivotal Role of Methyl 4-Amino-2-Ethoxybenzoate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2-ethoxybenzoate and its structural analogs are versatile intermediates in organic synthesis, serving as crucial building blocks in the creation of a wide array of complex molecules, particularly in the realm of pharmaceuticals. The strategic placement of the amino, ethoxy, and methyl ester functionalities on the benzene ring provides a rich platform for diverse chemical transformations. This technical guide elucidates the role of this compound and its closely related methoxy analog, Methyl 4-amino-2-methoxybenzoate, in organic synthesis. Due to more extensive documentation of the methoxy analog, many of the detailed experimental protocols and applications discussed herein are based on this compound, with the acknowledgment that similar reactivity is anticipated for this compound. These compounds are instrumental in the synthesis of kinase inhibitors, selective estrogen receptor modulators (SERMs), and other pharmacologically active agents.

Core Applications in Drug Discovery and Organic Synthesis

This compound and its congeners are highly valued for their utility as foundational scaffolds in the synthesis of high-value compounds.

-

Selective Estrogen Receptor Modulators (SERMs): The aminoethoxyphenyl pharmacophore is a key structural feature in many SERMs. Derivatives of this compound, specifically Methyl 4-[2-(cyclized amino)ethoxy]benzoate esters, are pivotal intermediates in the synthesis of potential SERMs for conditions like osteoporosis and breast cancer.[1]

-

Kinase Inhibitors: The structurally similar Methyl 4-amino-2-methoxybenzoate is a documented intermediate in the synthesis of potent kinase inhibitors such as Lenvatinib, a targeted therapy for various cancers.

-

Antiemetic Drugs: This class of compounds serves as precursors in the synthesis of widely used antiemetic drugs like Metoclopramide.

-

5-HT4 Receptor Ligands: Derivatives have been shown to be potent agonists and antagonists for the 5-HT4 receptor, indicating their potential in developing treatments for gastrointestinal disorders.

-

Coumarin-Based ERα Antagonists: Intermediates based on this scaffold are used to synthesize coumarin-based selective estrogen receptor α antagonists, which have shown promise as antiproliferative agents in breast cancer cell lines.[1] The mechanism of action for these antagonists involves the inhibition of the Raf-1/MAPK/ERK signal transduction pathway.[1]

Key Synthetic Transformations

The chemical versatility of this compound allows for a range of synthetic modifications, including:

-

N-Alkylation: The amino group can be readily alkylated to introduce various side chains, including cyclic amines, which is a key step in the synthesis of certain SERMs.

-

Halogenation: The aromatic ring can be halogenated (chlorinated, brominated, or iodinated) at the position ortho to the amino group, providing a handle for further functionalization through cross-coupling reactions.

-

Sulfonylation: The introduction of a sulfonyl group onto the aromatic ring is another important transformation, as seen in the synthesis of intermediates for drugs like amisulpride.[2]

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate chemistries.

Quantitative Data from Synthetic Procedures

The following tables summarize quantitative data from various synthetic transformations involving Methyl 4-amino-2-methoxybenzoate and its derivatives.

| Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |

| Chlorination | Methyl 4-amino-2-methoxybenzoate | N-chlorosuccinimide, DMF, 70°C, 3h | Methyl 4-amino-5-chloro-2-methoxybenzoate | 87.5 - 88.3 | - | |

| Bromination | Methyl 4-amino-2-methoxybenzoate | NBS, CHCl3, 0°C, 1.5h | Methyl 4-amino-5-bromo-2-methoxybenzoate | 73 | - | [3] |

| Halogenation & Condensation | Methyl 2-methoxy-4-acetamidobenzoate | 1. Halogen (Cl2, Br2, or I2) 2. Sodium ethanesulfinate, catalyst | Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate | ~80 (total) | up to 99.5 | [2] |

| Esterification | 3-methyl-4-nitrobenzoic acid | Methanol, H2SO4, reflux, 4h | Methyl 3-methyl-4-nitrobenzoate | 96 | - | [3] |

Detailed Experimental Protocols

Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate

This protocol describes the chlorination of Methyl 4-amino-2-methoxybenzoate using N-chlorosuccinimide (NCS).

Materials:

-

Methyl 4-amino-2-methoxybenzoate

-

N-chlorosuccinimide (NCS)

-

Dimethylformamide (DMF)

-

Ice water

Procedure:

-

In a reaction flask, dissolve Methyl 4-amino-2-methoxybenzoate in DMF.

-

Add N-chlorosuccinimide in a 1:1 molar ratio to the solution.

-

Heat the reaction mixture to 70°C and stir for 3 hours.

-

While still hot, pour the reaction mixture into ice water to precipitate the solid product.

-

Filter the precipitate and dry to obtain Methyl 4-amino-5-chloro-2-methoxybenzoate.

-

The reported yield for this reaction is between 87.5% and 88.3%.

Synthesis of Methyl 4-amino-5-bromo-2-methoxybenzoate

This protocol details the bromination of Methyl 4-amino-2-methoxybenzoate using N-bromosuccinimide (NBS).[3]

Materials:

-

Methyl 4-amino-2-methoxybenzoate (1.81 g, 10 mmol)

-

N-bromosuccinimide (NBS) (1.78 g, 10 mmol)

-

Chloroform (CHCl3) (100 mL)

-

Water

Procedure:

-

Dissolve Methyl 4-amino-2-methoxybenzoate in 100 mL of chloroform in a reaction flask and cool to 0°C.[3]

-

Slowly add NBS to the solution over a period of 1 hour with continuous stirring.[3]

-

Continue stirring the reaction at 0°C for an additional 30 minutes.[3]

-

Quench the reaction by adding 100 mL of water.[3]

-

Separate the organic layer, wash with water (100 mL), and dry over MgSO4.[3]

-

Filter and concentrate the solution to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (Eluent: EtOAc:DCM = 1:4, v/v) to yield Methyl 4-amino-5-bromo-2-methoxybenzoate (73% yield).[3]

Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters

This procedure is a general method for the N-alkylation of a phenol with a cyclic amino ethyl chloride, which is analogous to the synthesis of derivatives of this compound.

Materials:

-

Methyl 4-hydroxybenzoate (0.5 g)

-

Anhydrous Potassium Carbonate (K2CO3) (1.5 g)

-

N-(2-chloroethyl)amine hydrochloride (e.g., piperidine, pyrrolidine, or morpholine derivatives)

-

Dimethylformamide (DMF) (10 mL)

-

Ethyl acetate

-

Water

Procedure:

-

To a solution of anhydrous K2CO3 in 10 mL of DMF, add 0.5 g of methyl 4-hydroxybenzoate.

-

Add the respective N-(2-chloroethyl)amine hydrochloride portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

After completion, filter the reaction mixture and evaporate the filtrate to remove most of the DMF.

-

Dissolve the residue in 10 mL of water and extract twice with 5 mL of ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

-

Purify the product by a suitable method (e.g., chromatography) to obtain the desired Methyl 4-[2-(cyclized amino)ethoxy]benzoate ester.

Visualizing Synthetic and Signaling Pathways

To better illustrate the utility of this compound and its analogs, the following diagrams, generated using Graphviz (DOT language), depict a representative synthetic workflow and a relevant biological signaling pathway.

Caption: Synthetic workflow for Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.

Caption: Inhibition of the Raf-1/MAPK/ERK signaling pathway.

Conclusion

This compound and its analogs are undeniably valuable synthons in the field of organic and medicinal chemistry. Their utility as versatile intermediates stems from the presence of multiple reactive sites that can be selectively functionalized to construct complex molecular architectures. The applications highlighted in this guide, from the synthesis of SERMs to kinase inhibitors, underscore the strategic importance of this class of compounds in the development of novel therapeutics. The provided experimental frameworks for key transformations offer a practical foundation for researchers and drug development professionals to leverage the synthetic potential of this compound in their research endeavors. As the demand for innovative drug candidates continues to grow, the role of such fundamental building blocks in accelerating the drug discovery process will remain paramount.

References

Potential Research Areas for Methyl 4-amino-2-ethoxybenzoate: A Technical Guide for Drug Discovery Professionals

Introduction

Methyl 4-amino-2-ethoxybenzoate is a small organic molecule with a chemical structure amenable to a variety of chemical modifications, positioning it as a potentially valuable scaffold in drug discovery and development. As a derivative of 4-aminobenzoic acid (PABA), it belongs to a class of compounds known for a wide range of biological activities. While direct research on this compound is limited, its structural similarity to other well-studied aminobenzoates provides a strong foundation for exploring its therapeutic potential. This technical guide outlines potential research avenues for this compound, drawing upon the known synthesis, biological activities, and mechanisms of action of its close structural analogs.

Physicochemical Properties and Synthesis

Table 1: Predicted and Analog-Based Physicochemical Properties

| Property | Predicted/Analog Value | Analog Compound |

| Molecular Formula | C10H13NO3 | - |

| Molecular Weight | 195.22 g/mol | - |

| Melting Point | 155-159 °C[1] | Methyl 4-amino-2-methoxybenzoate |

| LogP | ~2.0 (estimated) | - |

| pKa | ~3-4 (for the carboxylic acid of the unesterified parent) | 4-Aminobenzoic acid derivatives |

Proposed Synthesis Protocol

A plausible synthetic route to this compound can be adapted from established methods for similar compounds, such as the synthesis of 4-amino-2-ethoxybenzoic acid derivatives. A potential two-step process starting from 4-nitro-2-hydroxybenzoic acid is outlined below.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Ethylation of Methyl 4-nitro-2-hydroxybenzoate

-

To a solution of Methyl 4-nitro-2-hydroxybenzoate (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2-3 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide or diethyl sulfate (1.2-1.5 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-nitro-2-ethoxybenzoate.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 2: Reduction of the Nitro Group

-

Dissolve the purified Methyl 4-nitro-2-ethoxybenzoate (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent, such as tin(II) chloride dihydrate (3-5 equivalents) or catalytic hydrogenation with Pd/C.

-

If using tin(II) chloride, heat the mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting this compound by recrystallization or column chromatography.

A similar experimental workflow for the synthesis of related compounds is depicted in the following diagram.

Potential Research Areas and Biological Activities

Based on the known biological activities of its structural analogs, several promising research avenues can be explored for this compound.

Anticancer Activity

Derivatives of the structurally similar Methyl 4-[2-(cyclized amino)ethoxy]benzoate have been investigated as selective estrogen receptor modulators (SERMs) for the treatment of breast cancer. These compounds have been shown to inhibit the Raf-1/MAPK/ERK signal transduction pathway, leading to cell cycle arrest and suppression of tumor growth.[2]

Potential Research:

-

In vitro cytotoxicity: Screen this compound and its derivatives against a panel of cancer cell lines, including breast (e.g., MCF-7, MDA-MB-231), prostate, lung, and colon cancer lines.

-

Mechanism of action studies: Investigate the effect of the compound on key signaling pathways implicated in cancer, such as the MAPK/ERK and PI3K/Akt pathways.

-

Enzyme inhibition assays: Given that the methoxy analog is an intermediate in the synthesis of kinase inhibitors, assess the inhibitory activity of the ethoxy derivative against a panel of kinases.[3]

Antimicrobial Activity

4-Aminobenzoic acid and its derivatives are known to possess antimicrobial properties. Schiff bases derived from PABA have demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and antifungal properties.

Potential Research:

-

Antimicrobial screening: Evaluate the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria (Gram-positive and Gram-negative) and fungi.

-

Structure-activity relationship (SAR) studies: Synthesize a library of derivatives by modifying the amino and ester functionalities to optimize antimicrobial potency.

-

Mechanism of action studies: Investigate the potential mechanisms of antimicrobial action, such as inhibition of folate synthesis or disruption of the cell membrane.

Table 2: Antimicrobial Activity of Analogous 4-Aminobenzoic Acid Derivatives

| Compound Class | Organism | Activity (MIC) |

| PABA-derived Schiff bases | S. aureus (MRSA) | 15.62 µM |

| PABA-derived Schiff bases | Various Fungi | ≥ 7.81 µM |

Anti-inflammatory Activity

The parent compound, 4-aminobenzoic acid, is structurally related to 4-aminosalicylic acid, which has been used in the treatment of inflammatory bowel disease (IBD). Prodrugs of 4-aminosalicylic acid have been developed to enhance its delivery to the colon.

Potential Research:

-

In vitro anti-inflammatory assays: Assess the ability of this compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Enzyme inhibition assays: Evaluate the inhibitory activity against cyclooxygenase (COX-1 and COX-2) enzymes.

-

In vivo models of inflammation: Test the efficacy of the compound in animal models of inflammation, such as carrageenan-induced paw edema or dextran sulfate sodium (DSS)-induced colitis.

Conclusion

This compound represents an under-explored molecule with significant potential for drug discovery. By leveraging the extensive research on its structural analogs, researchers can strategically design studies to investigate its anticancer, antimicrobial, and anti-inflammatory properties. The proposed synthetic routes and experimental workflows in this guide provide a solid framework for initiating such investigations. Further exploration of this compound and its derivatives could lead to the identification of novel therapeutic agents with improved efficacy and safety profiles.

References

An In-depth Technical Guide to Methyl 4-amino-2-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-amino-2-ethoxybenzoate, a promising scaffold in medicinal chemistry. Due to the limited direct experimental data available for this specific compound, this guide leverages information on its close structural analogs and predicted data to offer a thorough profile. This document covers its synthesis, physicochemical properties, and potential applications in drug development, presenting data in a structured and accessible format for researchers.

Chemical Structure and Properties

This compound is an aromatic ester with the chemical formula C₁₀H₁₃NO₃. Its structure features a benzene ring substituted with an amino group, an ethoxy group, and a methyl ester group.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | Methyl 4-amino-2-methoxybenzoate[1] | Methyl 4-amino-2-hydroxybenzoate |

| Molecular Formula | C₁₀H₁₃NO₃ | C₉H₁₁NO₃ | C₈H₉NO₃ |

| Molecular Weight | 195.22 g/mol | 181.19 g/mol | 167.16 g/mol |

| Appearance | White to off-white solid | White to beige crystalline powder | White to off-white crystalline powder |

| Melting Point (°C) | Not available | 155-159 | 120-123 |

| Boiling Point (°C) | Not available | Not available | 329.5 at 760 mmHg |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Soluble in ethanol and ether, slightly soluble in water | Soluble in alcohol and ether |

Synthesis of this compound

A plausible synthetic route to this compound is via the Williamson ether synthesis, starting from the commercially available methyl 4-amino-2-hydroxybenzoate. This method involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from general Williamson ether synthesis procedures for phenols. Optimization of reaction conditions may be necessary to achieve a high yield.

Materials:

-

Methyl 4-amino-2-hydroxybenzoate

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Ethyl iodide (C₂H₅I) or another suitable ethylating agent

-

Anhydrous acetone or N,N-dimethylformamide (DMF) as solvent

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for reflux, extraction, and filtration.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-amino-2-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

-

Solvent Addition: Add anhydrous acetone or DMF to the flask.

-

Addition of Ethylating Agent: Add ethyl iodide (1.2-1.5 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Analytical Data

The following tables summarize the predicted and expected analytical data for this compound.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | Ar-H |

| ~6.25 | dd | 1H | Ar-H |

| ~6.15 | d | 1H | Ar-H |

| ~4.20 | br s | 2H | -NH₂ |

| ~4.10 | q | 2H | -OCH₂CH₃ |

| ~3.85 | s | 3H | -COOCH₃ |

| ~1.45 | t | 3H | -OCH₂CH₃ |

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~168.0 | C=O |

| ~160.0 | Ar-C-O |

| ~152.0 | Ar-C-N |

| ~134.0 | Ar-CH |

| ~108.0 | Ar-C |

| ~105.0 | Ar-CH |

| ~98.0 | Ar-CH |

| ~64.0 | -OCH₂CH₃ |

| ~51.5 | -COOCH₃ |

| ~14.5 | -OCH₂CH₃ |

Table 4: Expected IR and Mass Spectrometry Data

| Analytical Method | Expected Key Signals |

| IR (Infrared Spectroscopy) | 3400-3200 cm⁻¹ (N-H stretching), ~2980 cm⁻¹ (C-H stretching, aliphatic), ~1710 cm⁻¹ (C=O stretching, ester), ~1620 cm⁻¹ (N-H bending), ~1250 cm⁻¹ (C-O stretching, aryl ether), ~1100 cm⁻¹ (C-O stretching, ester) |

| MS (Mass Spectrometry) | Expected molecular ion (M⁺) peak at m/z = 195. Key fragmentation patterns may include the loss of the ethoxy group (-OC₂H₅, m/z = 150) and the methyl ester group (-COOCH₃, m/z = 136). |

Potential Applications in Drug Development

While specific biological activities of this compound have not been extensively reported, its structural similarity to other biologically active aminobenzoates suggests several potential applications in drug discovery and development.

-

Intermediate for Selective Estrogen Receptor Modulators (SERMs): Derivatives of aminobenzoic acid esters are key intermediates in the synthesis of SERMs, which are used in the treatment of breast cancer and osteoporosis. The ethoxy group in the target molecule could modulate the pharmacokinetic and pharmacodynamic properties of such derivatives.

-

Local Anesthetics: The 4-aminobenzoate scaffold is a well-known pharmacophore in local anesthetic drugs like procaine and tetracaine.[2] The lipophilic character of the ethoxy group might enhance the potency and duration of action of new local anesthetic candidates.[2]

-

Antimicrobial and Cytotoxic Agents: 4-Aminobenzoic acid and its derivatives have shown a range of biological activities, including antimicrobial and cytotoxic effects.[3] Further derivatization of this compound could lead to the discovery of novel therapeutic agents in these areas.

Caption: Potential mechanism of action for a drug derived from the core molecule.

Conclusion

This compound represents a valuable, yet underexplored, building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its synthesis and properties based on available data and predictive models. Further experimental investigation is warranted to fully elucidate its chemical and biological characteristics and to explore its potential in the development of new pharmaceuticals. Researchers are encouraged to use the provided protocols and data as a starting point for their own investigations into this promising molecule.

References

- 1. Methyl 4-amino-2-methoxybenzoate 97 27492-84-8 [sigmaaldrich.com]

- 2. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]

- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-amino-2-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, multi-step protocol for the synthesis of Methyl 4-amino-2-ethoxybenzoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis begins with the commercially available starting material, Methyl 4-amino-2-hydroxybenzoate. The procedure involves the protection of the amino group via acetylation, followed by Williamson ether synthesis to introduce the ethoxy group, and concludes with the deprotection of the amino group to yield the final product. This protocol is designed to be a comprehensive guide, offering specific reaction conditions, reagent quantities, and purification methods.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry. The presence of the amino, ethoxy, and methyl ester functionalities on the benzene ring makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. A reliable and well-documented synthetic route is crucial for ensuring a consistent supply of this intermediate for research and development purposes. The following protocol outlines a robust three-step synthesis to obtain this compound with a good overall yield and high purity.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a three-step process:

-

N-Acetylation: The amino group of Methyl 4-amino-2-hydroxybenzoate is protected as an acetamide to prevent side reactions in the subsequent etherification step.

-

Williamson Ether Synthesis: The hydroxyl group is converted to an ethoxy group using ethyl iodide in the presence of a base.

-

Deprotection: The acetyl group is removed from the amino function to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate (Intermediate 1)

This procedure is adapted from the N-acetylation of Methyl 4-amino-2-hydroxybenzoate.[1][2]

Materials:

-

Methyl 4-amino-2-hydroxybenzoate

-

Ethyl acetate

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Acetyl chloride (CH₃COCl)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve Methyl 4-amino-2-hydroxybenzoate (1.0 eq) in ethyl acetate.

-

Add a solution of sodium bicarbonate (1.4 eq) in water.

-

Cool the mixture to 0°C in an ice bath with stirring.

-

Slowly add acetyl chloride (1.4 eq) dropwise to the reaction mixture over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Wash the organic layer with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain Methyl 4-acetamido-2-hydroxybenzoate as a solid.

Step 2: Synthesis of Methyl 4-acetamido-2-ethoxybenzoate (Intermediate 2)

This procedure is based on the principles of the Williamson ether synthesis.[3][4][5][6][7]

Materials:

-

Methyl 4-acetamido-2-hydroxybenzoate (Intermediate 1)

-

Acetone or Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃), finely pulverized

-

Ethyl iodide (CH₃CH₂I)

-

Round-bottom flask with reflux condenser

-

Heating mantle with stirring

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add Methyl 4-acetamido-2-hydroxybenzoate (1.0 eq) and a suitable solvent such as acetone or DMF.

-

Add finely pulverized potassium carbonate (1.5 eq) to the mixture.

-

With vigorous stirring, add ethyl iodide (1.2 eq) to the suspension.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium iodide byproduct.

-

Wash the solid residue with a small amount of the solvent used in the reaction.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield crude Methyl 4-acetamido-2-ethoxybenzoate. The crude product can be purified by recrystallization or column chromatography if necessary.

Step 3: Synthesis of this compound (Final Product)

This procedure is a standard method for the acidic hydrolysis of an acetamide.

Materials:

-

Methyl 4-acetamido-2-ethoxybenzoate (Intermediate 2)

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Water

-

Round-bottom flask with reflux condenser

-

Heating mantle with stirring

-

pH paper or meter

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve Methyl 4-acetamido-2-ethoxybenzoate (1.0 eq) in methanol.

-

Add concentrated hydrochloric acid (e.g., 3-4 eq) to the solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in water and neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the final product, this compound. Further purification can be achieved by column chromatography if required.

Data Presentation

| Step | Reactant | Molar Eq. | Reagent/Catalyst | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Product | Expected Yield (%) |

| 1 | Methyl 4-amino-2-hydroxybenzoate | 1.0 | Acetyl chloride, NaHCO₃ | 1.4, 1.4 | Ethyl Acetate/Water | 0 to RT | 2 | Methyl 4-acetamido-2-hydroxybenzoate | ~99[1][2] |

| 2 | Methyl 4-acetamido-2-hydroxybenzoate | 1.0 | Ethyl iodide, K₂CO₃ | 1.2, 1.5 | Acetone or DMF | Reflux | 4-6 | Methyl 4-acetamido-2-ethoxybenzoate | 85-95 |

| 3 | Methyl 4-acetamido-2-ethoxybenzoate | 1.0 | Conc. HCl | 3-4 | Methanol | Reflux | 2-4 | This compound | 80-90 |

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Synthetic route for this compound.

Logical Relationship of Key Steps

Caption: Rationale behind the synthetic step sequence.

References

- 1. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 2. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE | 4093-28-1 [chemicalbook.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Synthesis of Methyl 4-amino-2-ethoxybenzoate: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-amino-2-ethoxybenzoate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry. The strategic placement of the amino, ethoxy, and methyl ester functionalities provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This protocol outlines a reliable three-step synthesis starting from the readily available 4-nitrosalicylic acid. The synthesis involves a Williamson ether synthesis to introduce the ethoxy group, followed by a Fischer esterification to form the methyl ester, and concludes with the reduction of the nitro group to the desired amine.

Overall Reaction Scheme

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Ethoxy-4-nitrobenzoic Acid (Williamson Ether Synthesis)

This step involves the ethylation of the phenolic hydroxyl group of 4-nitrosalicylic acid using diethyl sulfate.

Materials:

-

4-Nitrosalicylic acid

-

Diethyl sulfate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (anhydrous)

Procedure:

-

To a solution of 4-nitrosalicylic acid (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add diethyl sulfate (1.2 equivalents) dropwise to the reaction mixture.

-

Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 2-ethoxy-4-nitrobenzoic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of Methyl 2-ethoxy-4-nitrobenzoate (Fischer Esterification)

The carboxylic acid of 2-ethoxy-4-nitrobenzoic acid is converted to its methyl ester in this step.

Materials:

-

2-Ethoxy-4-nitrobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Sodium sulfate (anhydrous)

Procedure:

-

Dissolve 2-ethoxy-4-nitrobenzoic acid (1 equivalent) in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude Methyl 2-ethoxy-4-nitrobenzoate.

-

Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 3: Synthesis of this compound (Reduction of Nitro Group)

The final step is the reduction of the nitro group to an amine via catalytic hydrogenation.

Materials:

-

Methyl 2-ethoxy-4-nitrobenzoate

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-